8-methoxy-6-methyl-3-nitroquinolin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-methyl-3-nitroquinolin-4-ol typically involves the nitration of 6-methoxy-8-methylquinoline followed by subsequent functional group modifications. One common method includes the nitration of 6-methoxy-8-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential candidate for the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 8-methoxy-6-methyl-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-8-nitroquinoline
- 8-methoxy-3-nitroquinolin-4-ol
- 6-methyl-8-nitroquinoline
Uniqueness
8-methoxy-6-methyl-3-nitroquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
2763776-49-2 |
---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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